molecular formula C6H8N2S B1617872 2-Methyl-6-(methylthio)pyrazine CAS No. 2884-13-1

2-Methyl-6-(methylthio)pyrazine

Cat. No.: B1617872
CAS No.: 2884-13-1
M. Wt: 140.21 g/mol
InChI Key: UWZQTYQYHJLIRS-UHFFFAOYSA-N
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Description

2-Methyl-6-(methylthio)pyrazine belongs to the class of organic compounds known as aryl thioethers. These are organosulfur compounds containing a thioether group that is substituted by an aryl group. This compound is soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm.

Scientific Research Applications

Vapor-Liquid Equilibria and Excess Molar Volumes

2-Methyl pyrazine (2MP) demonstrates significant interest due to its industrial and pharmaceutical uses. Research on its vapor-liquid equilibria (VLE) at 353.15 K and excess molar volumes (VE) at 298.15 K across various binary mixtures highlights its potential in diverse applications (Park et al., 2001).

Synthesis and Antitumor Activity

The synthesis of novel methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and their evaluation in antitumor activity indicates their potential in cancer treatment. These compounds exhibit selective inhibition against certain human tumor cell lines without significant toxicity to non-tumor cells (Rodrigues et al., 2021).

Electro-Organic Synthesis

The electroreduction of oltipraz and subsequent methylation leading to the formation of pyrrolopyrazine derivatives has implications in the synthesis of novel mercury(II) complexes. This process highlights the versatility of pyrazine derivatives in electro-organic chemistry (Vaccher et al., 1989).

Inhibition of Hypoxia-Inducible Factor-1α

The inhibition of hypoxia-inducible factor-1α (HIF-1α) by pyrrolopyrazine metabolites of oltipraz, notably in cancer cell invasion and migration, underscores their potential in cancer research and therapy (Kang et al., 2012).

Planarity and Tuberculostatic Activity

The planarity of heteroaryldithiocarbazic acid derivatives, including pyrazine derivatives, relates to their activity against Mycobacterium tuberculosis. This study provides insights into the relationship between molecular structure and medicinal efficacy (Szczesio et al., 2011).

Corrosion Inhibition

Pyrazine derivatives, including 2-methylpyrazine, show potential as corrosion inhibitors. Their adsorption properties on steel surfaces, analyzed through quantum chemical calculations, indicate their industrial applications in protecting materials from corrosion (Obot & Gasem, 2014).

Formation Pathways in Food Systems

The formation pathways of various pyrazines, including 2-methylpyrazine in sugar-ammonia model systems, have significant implications in the food industry, particularly in understanding flavor development during food processing (Shibamoto & Bernhard, 1977).

Biochemical Analysis

Biochemical Properties

2-Methyl-6-(methylthio)pyrazine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds . The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, thereby affecting the metabolic pathways in which these enzymes participate.

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in downstream signaling cascades . Additionally, this compound can affect the expression of genes involved in metabolic processes, thereby influencing cellular metabolism and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves its binding interactions with specific biomolecules, such as receptors and enzymes. These interactions can lead to the inhibition or activation of enzyme activity, resulting in changes in metabolic flux and gene expression . For instance, the binding of this compound to cytochrome P450 enzymes can alter their catalytic activity, thereby affecting the metabolism of other compounds.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound exhibits varying degrees of stability and degradation depending on the experimental conditions. Studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in enzyme activity and gene expression . These long-term effects are often observed in both in vitro and in vivo studies, highlighting the importance of considering temporal factors in experimental designs.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as the modulation of metabolic pathways and enhancement of cellular function . At high doses, it can lead to toxic or adverse effects, including enzyme inhibition, oxidative stress, and cellular damage. Threshold effects are often observed, indicating that there is a specific dosage range within which this compound exerts its optimal effects without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One notable pathway is its involvement in the metabolism of sulfur-containing compounds, where it acts as a substrate for enzymes such as sulfurtransferases . These interactions can influence the levels of metabolites and the overall metabolic flux within the cell, thereby affecting cellular function and homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of this compound across cellular membranes and its localization within specific cellular compartments . The distribution of this compound can influence its activity and function, as well as its accumulation in certain tissues.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. This compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . The subcellular localization of this compound can influence its interactions with other biomolecules and its overall role in cellular processes.

Properties

IUPAC Name

2-methyl-6-methylsulfanylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2S/c1-5-3-7-4-6(8-5)9-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWZQTYQYHJLIRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60183040
Record name 2-Methyl-6-(methylthio)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60183040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2884-13-1, 2884-14-2
Record name 2-Methyl-6-(methylthio)pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2884-13-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-6-(methylthio)pyrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002884131
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-6-(methylthio)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60183040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-METHYL-6-(METHYLTHIO)PYRAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9821YQG3NE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name 2-Methyl-6-(methylthio)pyrazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040061
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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